

# The Piperidine Moiety: A Cornerstone of Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: *1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs underscores its significance in the development of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of the multifaceted role of the piperidine moiety in drug design, covering its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic and analytical methodologies employed to harness its full potential.

## The Physicochemical Advantage of the Piperidine Scaffold

The enduring success of the piperidine ring in drug discovery can be attributed to its unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

**Basicity and Target Engagement:** The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This fundamental interaction is crucial for the high binding affinity of many piperidine-containing drugs.

**Conformational Flexibility:** The  $sp^3$ -hybridized carbon atoms impart significant conformational flexibility to the piperidine ring, with the chair conformation being the most stable. This allows for the precise spatial orientation of substituents, optimizing their interactions with diverse biological targets.

**Lipophilicity and Solubility:** The piperidine moiety strikes a favorable balance between lipophilicity and hydrophilicity. This characteristic is critical for achieving adequate aqueous solubility for formulation and distribution while maintaining sufficient lipophilicity to cross cellular membranes and the blood-brain barrier.

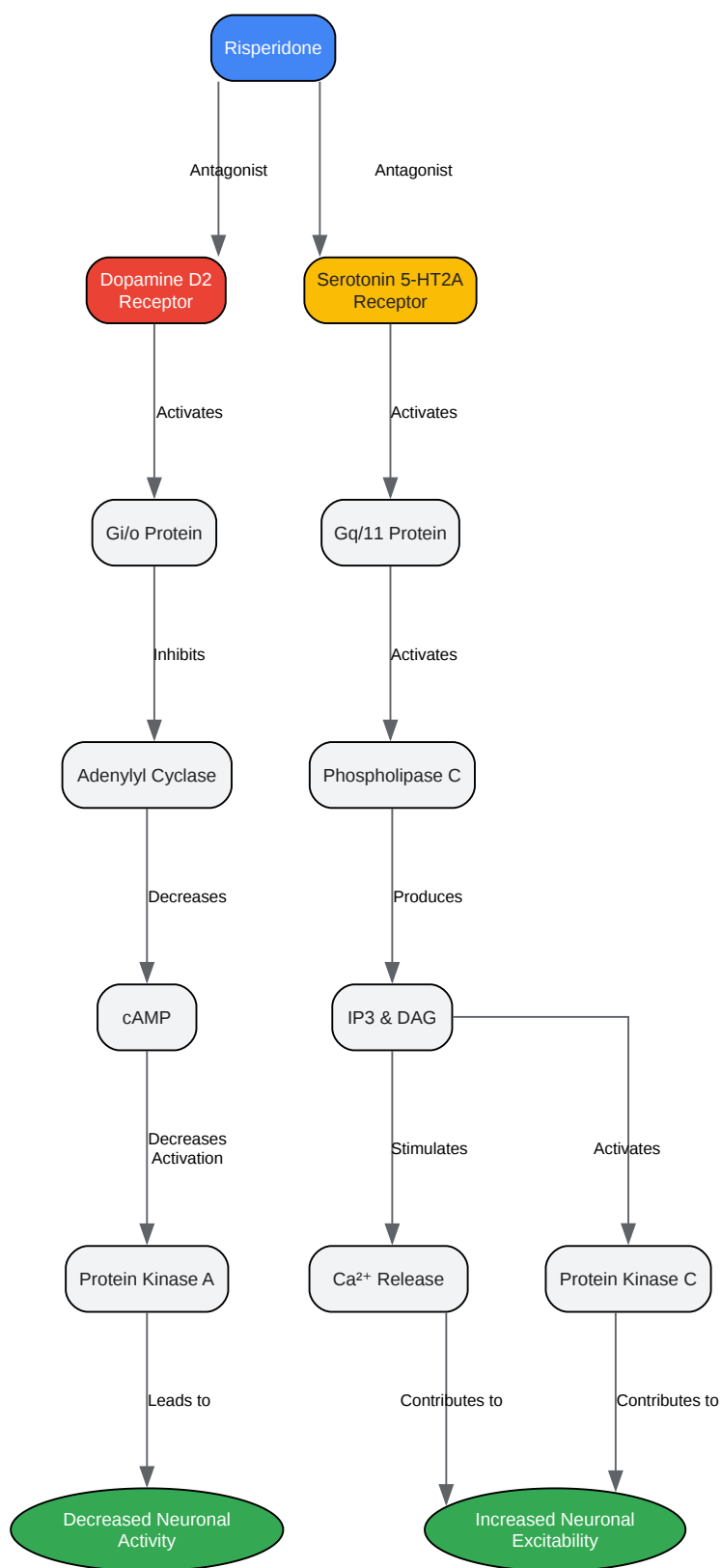
## Quantitative Insights into Piperidine-Containing Drugs

To illustrate the impact of the piperidine scaffold on key pharmacological parameters, the following table summarizes physicochemical and pharmacokinetic data for three prominent piperidine-containing drugs: Risperidone, Methylphenidate, and Fentanyl.

Property	Risperidone	Methylphenidate	Fentanyl
pKa	8.27 (basic)	8.8 (basic)	8.4 (basic)
LogP	3.27	2.1	4.05
Target(s)	Dopamine D2, Serotonin 5-HT2A receptors	Dopamine Transporter (DAT), Norepinephrine Transporter (NET)	Mu-opioid receptor (MOR)
Binding Affinity (Ki)	D2: 3.2 nM, 5-HT2A: 0.2 nM[1][2]	DAT: 14.1 nM, NET: 39.2 nM	MOR: 1.35 nM[3]
IC50	-	DAT: 33 nM (d-MPH), NET: 244 nM (d-MPH) [4][5]	-
Oral Bioavailability	~70%[6][7]	~30% (range: 11- 52%)[8]	~33% (oral), 50-90% (transmucosal/intrana- sal)[9]
Protein Binding	~90%[7]	10-33%	~80-85%
Half-life	3-20 hours (active moiety)[7]	2-3 hours[10]	3.6-14.2 hours (terminal)[11]

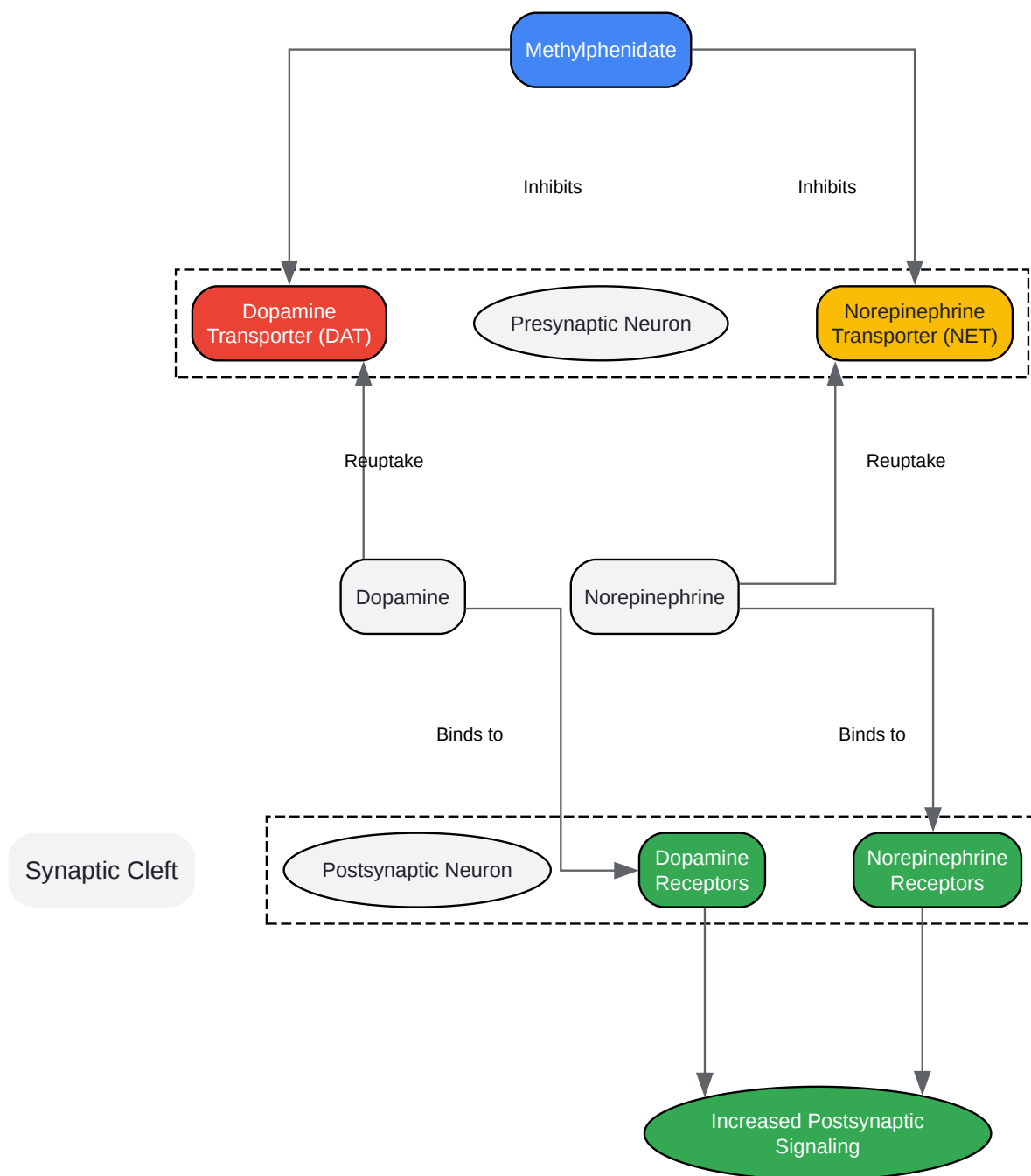
## Signaling Pathways of Piperidine-Containing Drugs

The versatility of the piperidine scaffold allows it to be incorporated into molecules that modulate a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Risperidone, Methylphenidate, and Fentanyl.



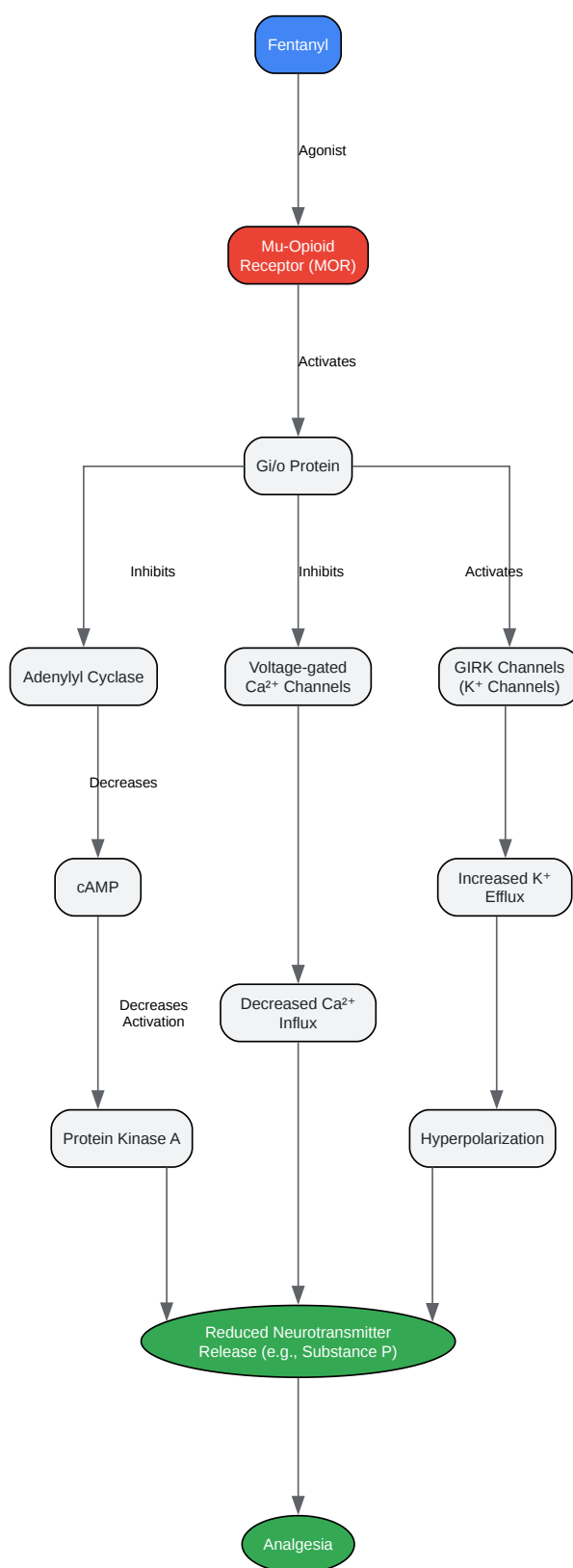
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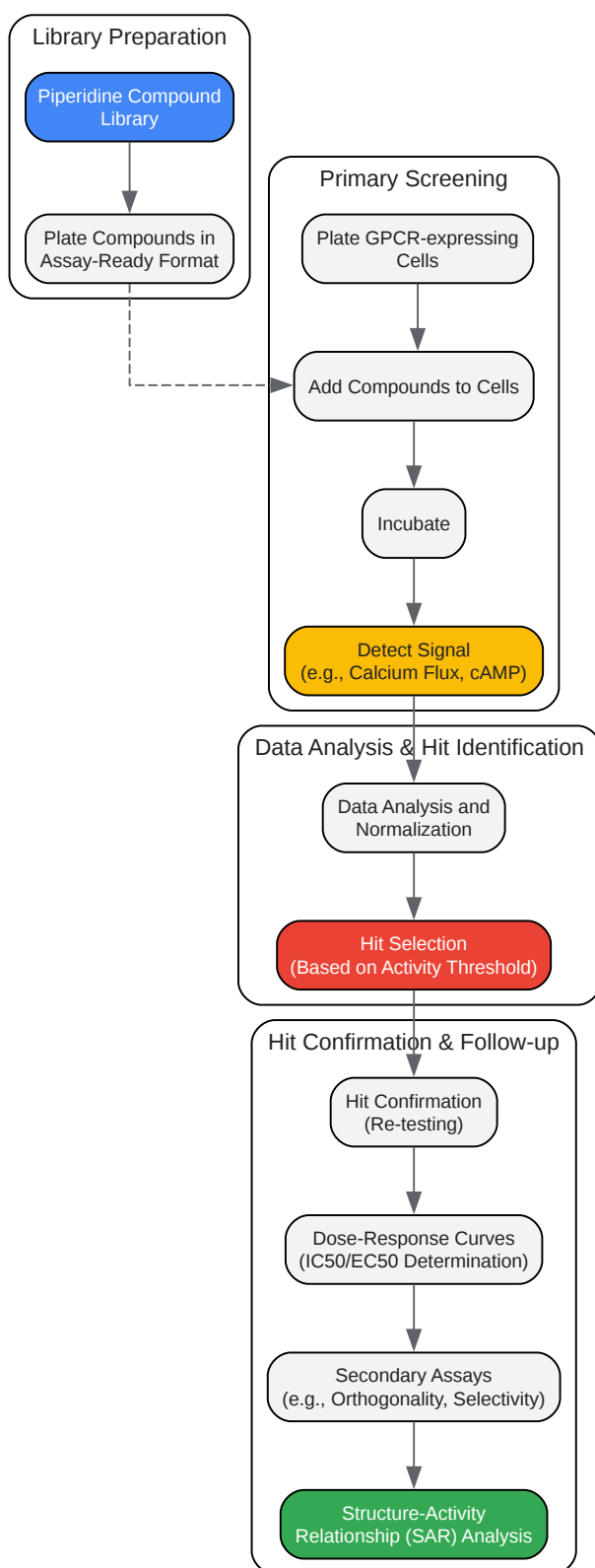
Risperidone's dual antagonism of D2 and 5-HT2A receptors.



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Methylphenidate's inhibition of dopamine and norepinephrine reuptake.





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